BenchChemオンラインストアへようこそ!

6-hydroxy-1H-indazole-5-carboxylic acid

Lipophilicity Physicochemical properties Drug-likeness

6-Hydroxy-1H-indazole-5-carboxylic acid is a bifunctional indazole building block (C₈H₆N₂O₃, MW 178.14 g/mol) bearing a phenolic –OH at the 6-position and a carboxylic acid at the 5-position. This substitution pattern imparts a computed XLogP3 of 1.3 and topological polar surface area (TPSA) of 86.2 Ų, along with three hydrogen-bond donors and four acceptors.

Molecular Formula C8H6N2O3
Molecular Weight 178.14
CAS No. 574758-53-5
Cat. No. B3029198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-1H-indazole-5-carboxylic acid
CAS574758-53-5
Molecular FormulaC8H6N2O3
Molecular Weight178.14
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1C(=O)O)O
InChIInChI=1S/C8H6N2O3/c11-7-2-6-4(3-9-10-6)1-5(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13)
InChIKeyCUVVCIRUTFVDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-1H-indazole-5-carboxylic acid (CAS 574758-53-5): Core Physicochemical Profile for Procurement Decisions


6-Hydroxy-1H-indazole-5-carboxylic acid is a bifunctional indazole building block (C₈H₆N₂O₃, MW 178.14 g/mol) bearing a phenolic –OH at the 6-position and a carboxylic acid at the 5-position [1]. This substitution pattern imparts a computed XLogP3 of 1.3 and topological polar surface area (TPSA) of 86.2 Ų, along with three hydrogen-bond donors and four acceptors [1]. These properties differentiate it from the parent 1H-indazole-5-carboxylic acid (XLogP3 1.7, TPSA 66 Ų) and the 6‑amino analog (predicted LogP ~1.42, PSA ~92 Ų) [2]. The compound is primarily used as a versatile small-molecule scaffold in medicinal chemistry and as a synthetic intermediate for kinase-targeted libraries .

Why 6-Hydroxy-1H-indazole-5-carboxylic Acid Cannot Be Replaced by Common Indazole-5-carboxylic Acid Analogs


Substituting the 6-hydroxy group with hydrogen, amino, methoxy, or moving the hydroxyl to the 7‑position fundamentally alters hydrogen‑bond donor/acceptor capacity, lipophilicity, and electronic character of the indazole ring [1]. These changes directly impact solubility, permeability, and target‑binding interactions in medicinal chemistry campaigns. For example, the 6‑hydroxy derivative has an XLogP3 of 1.3, whereas the unsubstituted parent has 1.7, and the 6‑amino analog has a predicted LogP of ~1.42 [1][2]. Such differences in physicochemical properties can lead to divergent pharmacokinetic profiles and synthetic utility, making simple substitution unreliable without empirical validation [3].

Quantitative Differentiation Evidence for 6-Hydroxy-1H-indazole-5-carboxylic Acid vs. Closest Analogs


Reduced Lipophilicity (XLogP3) vs. Unsubstituted Indazole-5-carboxylic Acid

The 6-hydroxy substituent significantly lowers the computed lipophilicity of 6-hydroxy-1H-indazole-5-carboxylic acid compared to the parent 1H-indazole-5-carboxylic acid. The XLogP3 value for the 6‑hydroxy compound is 1.3, while the parent has an XLogP3 of 1.7 [1][2]. This 0.4 log unit reduction indicates a shift toward greater hydrophilicity, which can improve aqueous solubility but may reduce passive membrane permeability, an important consideration in lead optimization [3].

Lipophilicity Physicochemical properties Drug-likeness

Increased Polar Surface Area (TPSA) vs. Parent Indazole-5-carboxylic Acid

Addition of the 6‑hydroxyl group raises the topological polar surface area (TPSA) from 66 Ų (parent) to 86.2 Ų, an increase of 20.2 Ų [1][2]. This TPSA value exceeds the typical threshold (60–70 Ų) for good oral absorption, indicating that the compound may have reduced passive transcellular permeability compared to its unsubstituted analog, an attribute that can be exploited to limit CNS exposure or to enhance renal clearance [3].

Polar surface area Permeability Drug design

Intermediate Lipophilicity Between 6-Amino and Unsubstituted Analogs

The 6‑hydroxy compound's XLogP3 (1.3) lies between that of the more polar 6‑amino analog (predicted LogP ~1.42) and the less polar parent (1.7) [1][2]. This intermediate lipophilicity suggests a balanced solubility-permeability profile, which can be advantageous when both adequate aqueous solubility and moderate membrane permeability are desired in a scaffold.

Lipophilicity Analog comparison Medicinal chemistry

Enhanced Hydrogen-Bond Donor Capacity vs. Parent Scaffold

The 6‑hydroxy compound possesses three H‑bond donors (phenolic OH, indazole NH, and carboxylic acid OH) versus two in the parent scaffold (indazole NH and carboxylic acid OH) [1][2]. This additional donor can strengthen interactions with biological targets, improve water solubility, and increase metabolic vulnerability to conjugation (e.g., glucuronidation/sulfation) relative to the unsubstituted analog, a property that must be factored into lead selection [3].

Hydrogen bonding Molecular recognition Solubility

Synthetic Versatility: Phenolic –OH as Handle for Alkylation/Acylation

The 6‑hydroxyl group is a readily modifiable handle for alkylation, acylation, or sulfonation, enabling rapid diversification of the indazole scaffold [1]. In contrast, the unsubstituted parent and the 6‑amino analog require less straightforward C–H functionalization or protective-group strategies for the same transformations. Vendors and patent literature note that the hydroxy group can be oxidized to a ketone or aldehyde, further expanding accessible chemical space . While direct comparative synthetic yield data are not available, this orthogonal reactivity is a recognized advantage in parallel library synthesis [2].

Synthetic chemistry Derivatization Library synthesis

Procurement-Validated Application Scenarios for 6-Hydroxy-1H-indazole-5-carboxylic Acid


Kinase Inhibitor Library Design Requiring Peripheral Restriction

When building a kinase-focused library, the higher TPSA (86.2 Ų) and lower XLogP3 (1.3) of 6-hydroxy-1H-indazole-5-carboxylic acid compared to the parent indazole scaffold (TPSA 66 Ų, XLogP3 1.7) [1][2] makes it a preferable core for programs targeting peripheral kinases where CNS penetration is undesirable. The additional H‑bond donor can also enhance selectivity for kinases with polar hinge regions [3].

Scaffold for Prodrug Strategy via Phenolic Conjugation

The phenolic –OH at the 6‑position is a known site for phase II conjugation (glucuronidation, sulfation) [1]. Researchers designing prodrugs or seeking to modulate clearance can exploit this handle to create cleavable conjugates, a feature absent in the parent indazole-5-carboxylic acid. This can be a decisive factor when selecting a scaffold for in vivo proof-of-concept studies.

Diversifiable Core for Parallel Synthesis of Indazole Derivatives

For medicinal chemistry groups requiring rapid SAR exploration, the 6‑hydroxyl group offers a direct point for O‑alkylation or O‑acylation without the need for protecting-group strategies required by the 6‑amino analog [1][2]. This synthetic advantage can reduce the number of steps and increase the throughput of library production, directly impacting project timelines and procurement efficiency.

Quote Request

Request a Quote for 6-hydroxy-1H-indazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.